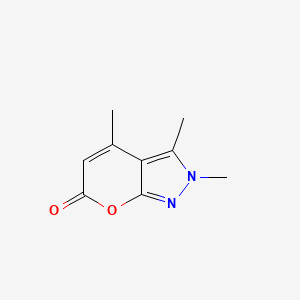
Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl-: is a heterocyclic compound that features a fused pyran and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- typically involves multicomponent reactions. One common method is the one-pot synthesis, which includes the reaction of hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and Meldrum’s acid or barbituric acid under catalytic conditions . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles. Techniques such as microwave and ultrasound-assisted synthesis, along with the use of benign catalysts and biodegradable composites, are utilized to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of dihydropyrano derivatives.
Substitution: Substitution reactions, especially at the methyl groups, can yield a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrano(2,3-c)pyrazol-6-one derivatives, which can exhibit different biological activities .
Scientific Research Applications
Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Pyrano(2,3-c)pyrazole: This compound shares a similar core structure but lacks the trimethyl substitution.
Pyrazolopyranopyrimidines: These compounds have an additional pyrimidine ring fused to the pyrano and pyrazole rings.
Uniqueness: Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- is unique due to its specific trimethyl substitution, which can enhance its biological activity and modify its chemical properties compared to other similar compounds .
Properties
CAS No. |
87343-65-5 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2,3,4-trimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C9H10N2O2/c1-5-4-7(12)13-9-8(5)6(2)11(3)10-9/h4H,1-3H3 |
InChI Key |
ZHAWTLHEYWFLLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















